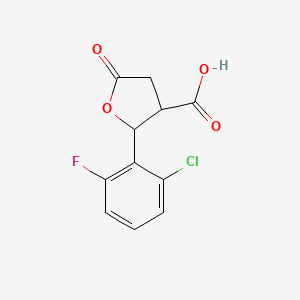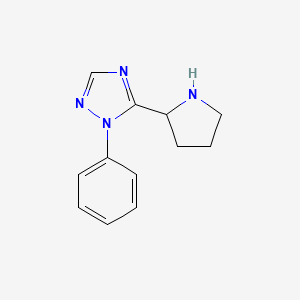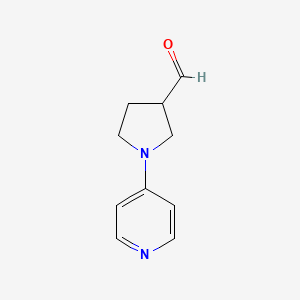
2-Cyclopropyl-3-(ethylsulfonyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ciclopropil-3-(etilsulfonil)-1H-pirrol es un compuesto heterocíclico que presenta un grupo ciclopropilo, un grupo etilsulfonil y un anillo de pirrol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Ciclopropil-3-(etilsulfonil)-1H-pirrol normalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común involucra la reacción de un precursor sustituido con ciclopropilo con un reactivo de etilsulfonilo en presencia de una base. Las condiciones de reacción a menudo incluyen solventes como el dimetilsulfóxido (DMSO) y temperaturas que van desde la temperatura ambiente hasta el calentamiento moderado.
Métodos de producción industrial
La producción industrial de 2-Ciclopropil-3-(etilsulfonil)-1H-pirrol puede implicar la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio, pero optimizadas para obtener mayores rendimientos y pureza. Esto puede incluir reactores de flujo continuo y sistemas de síntesis automatizados para asegurar una calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Ciclopropil-3-(etilsulfonil)-1H-pirrol puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo etilsulfonil, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio acuoso.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Derivados reducidos con grupos funcionales hidrogenados.
Sustitución: Derivados sustituidos con varios grupos funcionales que reemplazan al grupo etilsulfonil.
Aplicaciones Científicas De Investigación
2-Ciclopropil-3-(etilsulfonil)-1H-pirrol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible candidato a fármaco debido a sus características estructurales únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 2-Ciclopropil-3-(etilsulfonil)-1H-pirrol implica su interacción con objetivos moleculares específicos. El grupo ciclopropilo puede interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de vías biológicas. El grupo etilsulfonil puede mejorar la solubilidad y la biodisponibilidad del compuesto, facilitando su transporte dentro de los sistemas biológicos.
Comparación Con Compuestos Similares
Compuestos similares
2-Ciclopropil-3-(metilsulfonil)-1H-pirrol: Estructura similar, pero con un grupo metilsulfonil en lugar de un grupo etilsulfonil.
2-Ciclopropil-3-(propilsulfonil)-1H-pirrol: Estructura similar, pero con un grupo propilsulfonil en lugar de un grupo etilsulfonil.
2-Ciclopropil-3-(butilsulfonil)-1H-pirrol: Estructura similar, pero con un grupo butilsulfonil en lugar de un grupo etilsulfonil.
Singularidad
2-Ciclopropil-3-(etilsulfonil)-1H-pirrol es único debido a la combinación específica de los grupos ciclopropilo y etilsulfonil, que confieren propiedades químicas y biológicas distintas. Esta combinación puede resultar en una mayor estabilidad, reactividad y potencial actividad biológica en comparación con sus análogos.
Propiedades
Fórmula molecular |
C9H13NO2S |
|---|---|
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
2-cyclopropyl-3-ethylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C9H13NO2S/c1-2-13(11,12)8-5-6-10-9(8)7-3-4-7/h5-7,10H,2-4H2,1H3 |
Clave InChI |
FJYPIKBNKLPCGD-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(NC=C1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Cyclopropyl-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11790590.png)

![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid](/img/structure/B11790601.png)



![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B11790624.png)


![3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B11790644.png)


